molecular formula C27H16F8O B12837885 2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene

Cat. No.: B12837885
M. Wt: 508.4 g/mol
InChI Key: JYKJVNNPHBGDNS-UHFFFAOYSA-N
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Description

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene is a complex organic compound characterized by multiple fluorine atoms and aromatic rings This compound is notable for its unique structural features, which include difluorobenzene and trifluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of aromatic rings. Common synthetic routes may include:

    Halogenation: Introduction of fluorine atoms into aromatic rings using reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Ether Formation: Introduction of the trifluorophenoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s multiple fluorine atoms and aromatic rings may enable it to bind to proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene is unique due to its specific combination of fluorinated aromatic rings and ether linkages. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C27H16F8O

Molecular Weight

508.4 g/mol

IUPAC Name

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene

InChI

InChI=1S/C27H16F8O/c1-2-14-3-5-15(6-4-14)16-7-8-19(20(28)9-16)17-10-21(29)25(22(30)11-17)27(34,35)36-18-12-23(31)26(33)24(32)13-18/h3-13H,2H2,1H3

InChI Key

JYKJVNNPHBGDNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(OC4=CC(=C(C(=C4)F)F)F)(F)F)F)F

Origin of Product

United States

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